molecular formula C6H5ClFN B13622163 3-Chloro-4-fluoro-2-methylpyridine

3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163
M. Wt: 145.56 g/mol
InChI Key: OSDVYXZTPFVOSP-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds are fundamental to the chemistry of life, forming the core structures of molecules such as DNA bases, vitamins, and alkaloids. agropages.comchemimpex.comgoogle.comgoogle.com Their unique structures and properties make them indispensable in medicinal chemistry and materials science. semanticscholar.org Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a particularly important scaffold in this domain. The nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and making it a versatile component in the design of new molecules.

Importance of Halogenated Pyridines in Advanced Chemical Synthesis

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. synquestlabs.comnih.gov The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to construct complex molecular architectures with a high degree of control.

The specific type of halogen and its position on the pyridine ring influence the compound's reactivity. For instance, the presence of fluorine can alter the electronic properties and metabolic stability of a molecule, a feature highly valued in drug design. semanticscholar.orgnih.gov Chlorine, being a good leaving group, facilitates nucleophilic substitution reactions. google.com Consequently, pyridines bearing multiple, different halogen atoms are particularly valuable as they allow for selective, stepwise reactions.

Overview of 3-Chloro-4-fluoro-2-methylpyridine (B6238035) as a Key Research Target and Building Block

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in a variety of important compounds. Its isomers, such as 2-chloro-3-fluoro-4-methylpyridine, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com These related compounds are used in the development of drugs targeting neurological disorders, as well as in the formulation of herbicides and fungicides. chemimpex.com

The combination of a chloro, a fluoro, and a methyl group on the pyridine ring makes this compound a potentially versatile building block. The different electronic nature of the chlorine and fluorine atoms could allow for regioselective functionalization. The methyl group can also be a site for further chemical modification. Although direct applications are not widely reported, its structure suggests potential as a key intermediate in the synthesis of novel, bioactive molecules.

Interactive Table: Physicochemical Properties of Halogenated Pyridine Derivatives

Note: Experimental data for this compound is limited. The following table includes predicted data for an isomer, 4-Chloro-3-fluoro-2-methylpyridine, to provide an illustrative example of the properties of this class of compounds.

PropertyValue (for 4-Chloro-3-fluoro-2-methylpyridine)Data Source
Molecular FormulaC6H5ClFNLookChem lookchem.com
Molecular Weight145.564 g/mol LookChem lookchem.com
Boiling Point155.9±35.0 °C (Predicted)LookChem lookchem.com
Density1.264±0.06 g/cm3 (Predicted)LookChem lookchem.com
pKa2.95±0.10 (Predicted)LookChem lookchem.com
LogP2.18250LookChem lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-chloro-4-fluoro-2-methylpyridine

InChI

InChI=1S/C6H5ClFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3

InChI Key

OSDVYXZTPFVOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)F

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Methylpyridine

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

Directly installing halogen atoms onto a pre-formed pyridine ring is a primary strategy for synthesizing halopyridines. However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions that can lead to a lack of regioselectivity. nih.govchemrxiv.org For a molecule like 3-Chloro-4-fluoro-2-methylpyridine (B6238035), this involves the precise introduction of both a chlorine and a fluorine atom at specific positions.

Selective Chlorination Protocols

The selective introduction of a chlorine atom at the C-3 position of a 4-fluoro-2-methylpyridine (B1303070) precursor is a significant challenge. Direct electrophilic chlorination of pyridine and its simple derivatives typically requires high temperatures and strong acids, often resulting in mixtures of products. chemrxiv.org The electronic properties of a 4-fluoro-2-methylpyridine substrate, with an electron-donating methyl group and an electron-withdrawing fluorine atom, further complicate regiochemical outcomes.

Modern approaches have sought to overcome these limitations. One innovative strategy involves the temporary installation of a phosphine (B1218219) group at the 4-position of the pyridine. This creates a phosphonium (B103445) salt, which activates the ring for nucleophilic aromatic substitution (SNAr). The phosphine group can then be displaced by a halide nucleophile, such as one from lithium chloride (LiCl). nih.govchemrxiv.org While not yet documented for 4-fluoro-2-methylpyridine specifically, this method has proven effective for a range of other unactivated pyridines, offering a potential pathway for regioselective chlorination.

Another potential method involves using Selectfluor in combination with a chloride source like LiCl. This system has been successfully used for the regioselective chlorination of 2-aminopyridines, where the reaction proceeds under mild conditions. rsc.org The applicability of this method would depend on the directing effects of the existing methyl and fluoro substituents on the pyridine ring.

Regioselective Fluorination Techniques

Introducing the fluorine atom at the C-4 position is often accomplished via a halogen exchange (Halex) reaction. This nucleophilic substitution process is one of the most common and effective methods for synthesizing fluorinated pyridines. agropages.com The reaction typically involves treating a chlorinated precursor, in this case, 3,4-dichloro-2-methylpyridine, with a fluoride (B91410) salt such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. chemicalbook.comgoogleapis.com

The success of the Halex reaction relies on the greater lability of the chlorine atom at the C-4 position (gamma to the nitrogen) towards nucleophilic attack compared to the chlorine at the C-3 position. This inherent reactivity difference allows for selective replacement of the C-4 chlorine with fluorine while leaving the C-3 chlorine intact. A representative reaction is the conversion of 2,3-dichloropyridine (B146566) to 3-chloro-2-fluoropyridine (B73461) using CsF in DMSO at 110 °C, which achieves a yield of 71.9%. chemicalbook.com A similar protocol could be applied to synthesize the target compound.

Table 1: Representative Halogen Exchange (Halex) Reaction

PrecursorReagentsConditionsProductYieldReference
2,3-DichloropyridineCesium Fluoride (CsF)DMSO, 110 °C, 20 h3-Chloro-2-fluoropyridine71.9% chemicalbook.com

Multi-step Synthetic Routes from Precursor Pyridines

Given the challenges of direct halogenation, multi-step syntheses starting from more readily available pyridine precursors are common. These routes allow for precise control over the placement of each substituent through a sequence of reliable reactions.

Convergent and Divergent Synthesis Pathways

Synthetic strategies can be designed to be either convergent or divergent. A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. For this compound, a convergent approach might involve a Suzuki or Stille coupling reaction, where a suitably substituted pyridine fragment (e.g., a boronic acid) is coupled with another piece, although this is more common for building more complex molecules attached to the pyridine ring. mdpi.com

A divergent synthesis begins with a common, polysubstituted intermediate that can be selectively modified to produce a library of related compounds. chemicalbook.com For example, a precursor like 2-methyl-3-amino-4-chloropyridine could serve as a divergent starting point. The chloro group could be converted to a fluoro group via a Halex reaction, and the amino group could be transformed into various other functionalities, or vice-versa, to access different substitution patterns.

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is the cornerstone of multi-step pyridine synthesis. This strategy allows for the transformation of one functional group into another, enabling the construction of the desired substitution pattern from an accessible starting material.

A plausible FGI route to this compound could start from 3-amino-2-chloro-4-methylpyridine (B17603). The synthesis of this precursor is well-documented. google.com The key transformation would then be the conversion of the C-4 methyl group to a C-4 fluoro group, which is a non-trivial transformation.

A more practical pathway might start with a pyridone. For example, 3-methoxy-2-methyl-4(1H)-pyridone can be chlorinated with phosphorus oxychloride (POCl₃) to yield 4-chloro-3-methoxy-2-methylpyridine. researchgate.netmdpi.com While this is not the target molecule, it demonstrates a key FGI (pyridone to chloropyridine).

A hypothetical but chemically sound multi-step synthesis could be proposed as follows:

Nitration: Start with 4-fluoro-2-methylpyridine and introduce a nitro group at the 3-position. This directed nitration can be challenging but is a known transformation for pyridine rings.

Reduction: Reduce the 3-nitro group to a 3-amino group (e.g., using H₂, Pd/C or Fe/HCl).

Sandmeyer Reaction: Convert the 3-amino group to the 3-chloro group via diazotization with sodium nitrite (B80452) (NaNO₂) in aqueous acid, followed by treatment with copper(I) chloride (CuCl).

Table 2: Plausible FGI Pathway

StepStarting MaterialReactionReagentsIntermediate/Product
14-Fluoro-2-methylpyridineNitrationHNO₃/H₂SO₄4-Fluoro-2-methyl-3-nitropyridine
24-Fluoro-2-methyl-3-nitropyridineReductionFe, HCl or H₂, Pd/C3-Amino-4-fluoro-2-methylpyridine
33-Amino-4-fluoro-2-methylpyridineSandmeyer Reaction1. NaNO₂, HCl 2. CuClThis compound

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering mild and efficient alternatives to stoichiometric reactions. While direct catalytic halogenation of the C-H bonds of the target precursor remains an area of active research, catalytic methods are instrumental in preparing the necessary precursors.

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki and Negishi couplings, are powerful tools for constructing substituted pyridine rings. mdpi.com For instance, a precursor like 5-fluoro-6-methylpyridin-2-ylboronic acid can be catalytically coupled to an aryl halide to build a more complex structure. mdpi.com This demonstrates how a fluorinated and methylated pyridine core, ready for further functionalization, can be assembled catalytically.

More advanced catalytic strategies involve the direct C-H activation of the pyridine ring. For example, iridium-catalyzed borylation can introduce a boronic ester group at the C-3 position of certain pyridines. chemrxiv.org This borylated intermediate can then undergo a subsequent halogenation step to install a chlorine or bromine atom. Another approach is the use of photoredox catalysis, which has emerged as a powerful technology for forming a variety of bonds under mild conditions and could be applied to the synthesis of pyridine derivatives.

Furthermore, the methylation of pyridines can be achieved catalytically. A continuous flow method using a Raney® nickel catalyst has been shown to selectively methylate pyridines at the alpha-position (C-2), providing an efficient and green route to 2-methylpyridine (B31789) precursors.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds and could be instrumental in the synthesis of this compound. rsc.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.orglibretexts.org

While a direct Suzuki-Miyaura reaction to install all three substituents simultaneously is impractical, it could be strategically employed to introduce the methyl group. For example, a hypothetical synthetic route could involve a 3,4-dichloro-2-fluoropyridine (B1590115) intermediate. A Suzuki-Miyaura coupling reaction with a methylboronic acid or a suitable methylboronate ester could then be used to selectively replace one of the chlorine atoms with a methyl group. The regioselectivity of this coupling would be crucial and would depend on the relative reactivity of the two chlorine atoms, which is influenced by the electronic effects of the fluorine and the pyridine nitrogen.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org The choice of palladium precursor, ligands, base, and solvent are critical parameters that need to be optimized for a successful coupling reaction. mdpi.com

Table 1: Illustrative Conditions for a Hypothetical Suzuki-Miyaura Methylation

ParameterExample Condition
Substrate 3,4-dichloro-2-fluoropyridine
Coupling Partner Methylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Cs₂CO₃
Solvent Dioxane/Water or Toluene/Water
Temperature 80-120 °C

This table presents hypothetical conditions based on general Suzuki-Miyaura reaction protocols for pyridine derivatives and requires experimental validation for the specific synthesis of this compound.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze reactions relevant to the synthesis of this compound. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto aromatic rings, including pyridine. thieme-connect.combeilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. rsc.org

For instance, a rhodium-catalyzed C-H activation could potentially be used to introduce the methyl group directly onto a 3-chloro-4-fluoropyridine (B1587791) core. organic-chemistry.org These reactions often employ a directing group to guide the catalyst to a specific C-H bond. rsc.org

Furthermore, transition metal catalysts, including those based on iron, can be employed for the synthesis of the pyridine ring itself from simpler acyclic precursors. rsc.org While less direct for obtaining the specific target compound, these methods are fundamental in pyridine chemistry.

Another relevant transformation is transition-metal-catalyzed fluorination. While nucleophilic fluorination with alkali metal fluorides is common, methods involving transition metals like palladium and copper are also being developed to facilitate the introduction of fluorine into aromatic systems. nih.govnih.gov A potential route could involve the palladium-catalyzed fluorination of a corresponding chlorinated precursor. nih.gov

Environmentally Benign Synthesis Considerations for this compound Production

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including functionalized pyridines. scilit.comnih.govbiosynce.com The production of this compound, which involves halogenated intermediates and potentially toxic reagents, presents several opportunities for the application of greener synthetic methodologies.

Key areas of focus for a more environmentally benign synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. C-H functionalization reactions are particularly advantageous in this regard as they avoid the generation of stoichiometric byproducts. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. biosynce.com Research has shown that some cross-coupling reactions can be performed in aqueous media. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Transition metal catalysts are a cornerstone of this approach, enabling reactions to proceed with high efficiency and selectivity under milder conditions. biosynce.com The use of heterogeneous catalysts, which can be easily separated and recycled, is also a key green chemistry principle.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry. beilstein-journals.orgtechnologynetworks.comresearchgate.net Flow reactors, in particular, can offer better heat and mass transfer, leading to improved yields and safety, especially for exothermic reactions. acs.orgacs.org

Renewable Feedstocks: While challenging for a highly functionalized molecule like this compound, the long-term goal of green chemistry is to utilize renewable resources as starting materials.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Prevention Design syntheses to minimize waste.
Atom Economy Utilize C-H activation or addition reactions.
Less Hazardous Synthesis Use less toxic reagents and solvents.
Designing Safer Chemicals The final product's application dictates this.
Safer Solvents & Auxiliaries Explore aqueous media or ionic liquids.
Design for Energy Efficiency Employ microwave or flow chemistry.
Use of Renewable Feedstocks A long-term goal for pyridine synthesis.
Reduce Derivatives Avoid unnecessary protection/deprotection steps.
Catalysis Use of recyclable transition metal catalysts.
Design for Degradation Relevant to the final product's lifecycle.
Real-time Analysis Implement in-process monitoring to prevent byproducts.
Safer Chemistry for Accident Prevention Choose less hazardous reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluoro 2 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Generally, pyridines bearing halogen substituents are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, compounded by the inductive effects of the chloro and fluoro groups, would be expected to activate the ring for attack by nucleophiles.

Halogen Displacement Studies

In a molecule such as 3-chloro-4-fluoro-2-methylpyridine (B6238035), the relative reactivity of the two different halogen atoms is of primary interest. The carbon-fluorine bond is typically stronger than the carbon-chlorine bond; however, in SNAr reactions on electron-deficient rings, fluoride (B91410) can be an excellent leaving group. The position of the halogens relative to the activating nitrogen atom and each other would significantly influence which is displaced. Typically, substitution occurs at positions 2, 4, or 6. For this molecule, displacement of the fluorine at the 4-position by nucleophiles like amines or alkoxides would be anticipated. However, without specific experimental studies, this remains a theoretical projection.

Reactivity at the Methyl Side Chain

The methyl group at the 2-position could potentially undergo reactions such as oxidation to a carboxylic acid or halogenation under radical conditions. Its proximity to the ring nitrogen might also influence its acidity, potentially allowing for deprotonation followed by reaction with electrophiles. No specific studies on the side-chain reactivity of this compound were found.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on pyridine rings is generally difficult due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. When such reactions do occur, they typically direct incoming electrophiles to the 3- or 5-position. For the already substituted this compound, the directing effects of the existing chloro, fluoro, and methyl groups would need to be considered. However, no data on electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions for this specific compound are available.

Cross-Coupling Chemistry with this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with halogenated pyridines. Both the C-Cl and C-F bonds could potentially participate in these reactions.

Carbon-Carbon Bond Formation (e.g., Stille, Negishi Couplings)

The chlorine atom at the 3-position would be the most likely site for standard cross-coupling reactions like Stille or Negishi couplings, which typically involve the reaction of an organometallic reagent with an organic halide. These reactions would enable the introduction of various carbon-based groups (alkyl, vinyl, aryl, etc.) onto the pyridine ring. Specific conditions, catalysts, and yields for such transformations involving this compound have not been documented.

Carbon-Heteroatom Bond Formation

Reactions such as the Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds, or related couplings could form carbon-oxygen or carbon-sulfur bonds, likely at the 3-position (C-Cl). These reactions are crucial in medicinal chemistry for synthesizing complex molecules. Unfortunately, no published examples using this compound as a substrate could be located.

Oxidation and Reduction Pathways

There is no available information from scientific literature detailing the specific oxidation and reduction pathways of this compound.

Acid-Base Equilibria and Protonation Behavior

Specific experimental data on the acid-base equilibria and protonation behavior of this compound, such as pKa values, are not present in the searched scientific literature.

Reaction Kinetics and Mechanistic Pathways Elucidation

No studies on the reaction kinetics or elucidation of mechanistic pathways involving this compound were found during the search of public domain literature.

Due to the absence of specific research on the chemical reactivity of this compound, no data tables or detailed research findings can be provided for the requested sections. Further experimental investigation would be required to determine the specific chemical properties and behaviors of this compound.

Role of 3 Chloro 4 Fluoro 2 Methylpyridine As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Organic Scaffolds

The unique electronic and steric properties of 3-Chloro-4-fluoro-2-methylpyridine (B6238035) make it an important starting material for creating more intricate molecular frameworks. The differential reactivity of the chloro and fluoro substituents allows for sequential and site-selective reactions. Generally, the fluorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine atom at the 3-position. This reactivity allows chemists to introduce a variety of functional groups in a controlled manner.

For instance, the fluorine atom can be selectively displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of 4-substituted-3-chloro-2-methylpyridine derivatives. These intermediates can then undergo further transformations at the remaining chlorine position, often through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This stepwise functionalization is instrumental in building complex heterocyclic systems that are common in medicinal chemistry and materials science.

The ability to participate in diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions, highlights its importance in organic synthesis for creating biologically active molecules. chemimpex.com

Table 1: Examples of Reactions for Scaffold Development

ReactantReaction TypeResulting ScaffoldPotential Application Area
Amines/AmidesNucleophilic Aromatic Substitution (SNAr)Aminopyridine derivativesMedicinal Chemistry
Alcohols/PhenolsWilliamson Ether SynthesisAryl ether linkagesAgrochemicals, Pharmaceuticals
Boronic AcidsSuzuki CouplingBiarylpyridine structuresMaterials Science, Pharmaceuticals
Organotin compoundsStille CouplingSubstituted pyridine (B92270) systemsOrganic Synthesis

Intermediate in the Synthesis of Advanced Agrochemical Compounds

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, forming the active core of many herbicides, fungicides, and insecticides. agropages.com These compounds are valued for their high efficacy, often combined with low toxicity to non-target organisms. agropages.com this compound serves as a key intermediate in the production of some of these advanced agrochemicals.

Its role is primarily to introduce the substituted picoline (methylpyridine) moiety into the final active ingredient. The synthesis of these agrochemicals often involves the displacement of one or both halogen atoms on the pyridine ring. For example, a patent for herbicide formulations includes compounds that could be derived from such pyridine intermediates. google.com The development of fourth-generation pesticides, which are noted for being highly effective and having low toxicity, relies heavily on fluorine-containing pyridine intermediates derived from methylpyridines. agropages.com

The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, often starts from chlorinated picolines. semanticscholar.org These are then subjected to fluorination reactions to produce intermediates that are further elaborated into final products like herbicides and fungicides. semanticscholar.org

Table 2: Agrochemicals and Precursors Derived from Methylpyridine Intermediates

Intermediate ClassExample AgrochemicalTypeReference
Trifluoromethyl PyridinesFlonicamid, PyroxsulamInsecticide, Herbicide semanticscholar.org
Chlorinated MethylpyridinesHaloxyfop-P-methyl, Fluazifop-P-butylHerbicide agropages.com
Chlorinated MethylpyridinesFluazinam, FluopyramFungicide agropages.com

Utilization in the Preparation of Novel Precursors for Medicinal Chemistry Research

In the field of medicinal chemistry, substituted pyridines are considered "privileged scaffolds" due to their prevalence in a vast number of biologically active compounds and approved drugs. The this compound scaffold is particularly useful for generating libraries of compounds for drug discovery programs. The chlorine atom, for instance, has been shown to have profound, sometimes "magic," effects in drug discovery, where it can act as a bioisostere for other groups or form beneficial halogen bonds with protein targets. chemrxiv.org

This intermediate is used in the synthesis of precursors for various therapeutic agents. For example, a related compound, 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC), is a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. google.comchemicalbook.com The synthesis of CAPIC itself can proceed through multi-step routes starting from simpler precursors, highlighting the importance of functionalized pyridines in accessing complex drug molecules. google.comchemicalbook.com

Furthermore, research has shown the use of similar chloro-fluoro-phenyl moieties in the development of potent and orally active MDM2 inhibitors for cancer treatment, demonstrating the value of this substitution pattern in creating high-affinity ligands for protein targets. nih.gov The versatility of this compound allows medicinal chemists to systematically modify different positions of the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

Application in Material Science for Specialized Polymers and Coatings

The application of this compound extends into material science, where it can be incorporated into the structure of specialized polymers and coatings. The halogen atoms provide reactive handles for polymerization or for grafting the pyridine unit onto other polymer backbones. The inclusion of the pyridine moiety can impart desirable properties to the final material, such as thermal stability, altered electronic properties, or the ability to coordinate with metals.

For instance, a related compound, 4'-chloro-2,2':6',2''-terpyridine, is synthesized on a large scale and used to create telechelic polymers and metallo-supramolecular assemblies. researchgate.net This terpyridine is functionalized through nucleophilic substitution of the chlorine atom, a reaction pathway also available to this compound. researchgate.net These functionalized polymers can self-assemble in the presence of metal ions to form complex, ordered structures with potential applications in electronics, optoelectronics, and stimuli-responsive ("smart") materials. researchgate.net While direct examples for this compound are less common, the established chemistry of similar chlorinated pyridines in polymer science points to its potential in creating materials with enhanced durability and resistance to environmental factors. chemimpex.com

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough and extensive search for experimental spectroscopic data for the chemical compound this compound has been conducted. Despite employing various search strategies, including inquiries for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HMQC, HMBC), and FT-IR spectra, no publicly available scientific literature or databases containing this specific information could be located.

The investigation included searches for synthesis and characterization reports, spectroscopic databases, and chemical supplier technical data sheets. While information on isomers and structurally related compounds is accessible, detailed, experimentally-derived spectroscopic data for this compound itself remains elusive in the public domain.

Consequently, the requested article, which was to be structured around the detailed spectroscopic characterization and structural elucidation of this compound, cannot be generated at this time due to the absence of the necessary foundational data.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Fluoro 2 Methylpyridine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides significant insights into the vibrational modes of 3-Chloro-4-fluoro-2-methylpyridine (B6238035). The vibrational characteristics of the pyridine (B92270) ring are sensitive to the nature and position of its substituents. In the case of this compound, the chlorine, fluorine, and methyl groups introduce distinct vibrational signatures.

The Raman spectrum is expected to be complex, with several characteristic bands. The ring breathing mode (ν₁), a symmetric radial expansion and contraction of the pyridine ring, is a strong Raman active vibration and is sensitive to electronic perturbations. acs.orgnih.gov For neat pyridine, this mode appears around 990 cm⁻¹. acs.org The presence of electron-withdrawing groups like chlorine and fluorine, along with the electron-donating methyl group, will influence the position of this band.

Other significant Raman active modes include the in-plane and out-of-plane C-H bending vibrations, as well as stretching vibrations associated with the C-Cl, C-F, and C-C bonds. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-F stretch is expected at higher wavenumbers, generally between 1000 and 1400 cm⁻¹. The methyl group will introduce its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. Theoretical calculations on similar pyridine complexes suggest that vibrational modes involving the nitrogen atom can be significantly shifted upon interaction or substitution. acs.orgnih.govnih.gov

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ring Breathing (ν₁) ~1000 - 1050 Strong
C-F Stretch 1000 - 1400 Medium-Strong
C-Cl Stretch 600 - 800 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Methyl) 2850 - 3000 Medium

Note: The predicted values are based on data for substituted pyridines and related compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₆H₅ClFN.

Based on the isotopic masses of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), fluorine (¹⁹F), and nitrogen (¹⁴N), the monoisotopic mass of this compound can be precisely calculated. This exact mass is a critical piece of data for its identification in complex mixtures.

Table 2: Exact Mass of this compound

Property Value Source
Molecular Formula C₆H₅ClFN -

The presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), results in a characteristic isotopic pattern for the molecular ion peak. chemguide.co.uk This means there will be a primary molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and a secondary peak (M+2) at two mass units higher, corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, a signature that is indicative of a single chlorine atom in the molecule. chemguide.co.uk

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a "fingerprint" that helps to confirm its structure. The fragmentation of this compound is guided by the stability of the resulting fragment ions.

The molecular ion ([C₆H₅ClFN]⁺˙) will be observed at m/z 145 and 147. Common fragmentation pathways for aromatic and halogenated compounds include the loss of substituents or parts of the ring. libretexts.orglibretexts.org

Potential fragmentation pathways include:

Loss of a chlorine atom: This would lead to a fragment ion at m/z 110 ([C₆H₅FN]⁺). This is often a favorable fragmentation pathway for chlorinated aromatic compounds.

Loss of a methyl radical (•CH₃): This would produce an ion at m/z 130 ([C₅H₂ClFN]⁺˙).

Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine rings, leading to the formation of a five-membered ring fragment.

Loss of a fluorine atom: While generally a stronger bond than C-Cl, the loss of a fluorine radical could occur, resulting in an ion at m/z 126.

The relative abundance of these fragments provides structural information. For instance, the stability of the pyridine ring means that fragments retaining this core structure are often prominent. libretexts.org

Table 3: Predicted Major Mass Spectral Fragments for this compound

m/z Proposed Fragment Ion Description
145/147 [C₆H₅ClFN]⁺˙ Molecular Ion (M⁺/M+2)
130/132 [C₅H₂ClFN]⁺˙ Loss of •CH₃
110 [C₆H₅FN]⁺ Loss of •Cl

X-ray Crystallography for Solid-State Molecular Architecture

The crystal packing of substituted pyridines is influenced by intermolecular interactions such as hydrogen bonds (if applicable), dipole-dipole interactions, and π–π stacking interactions between the aromatic rings. nih.gov The presence of the electronegative chlorine and fluorine atoms introduces significant dipole moments in the molecule, which will likely play a dominant role in the crystal packing arrangement.

The molecular structure in the solid state would feature a planar or near-planar pyridine ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl and C-F bond lengths would be consistent with those observed in other chloro- and fluoro-aromatic compounds. The substitution pattern will create an asymmetric molecule, which is expected to pack in a non-centrosymmetric space group. Studies on other fluorinated pyridines have shown that molecular planarity can be maintained, with dihedral angles between rings in related structures being very small. nih.goviucr.org

Table 4: Expected Crystallographic Parameters for this compound

Parameter Expected Value/System Basis of Prediction
Crystal System Monoclinic or Orthorhombic Data from similar pyridine derivatives nih.govwikipedia.org
Space Group Non-centrosymmetric Molecular asymmetry
Key Interactions Dipole-dipole, π–π stacking Presence of polar C-X bonds and aromatic ring nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule. For pyridine and its derivatives, two main types of transitions are observed in the near-UV region: π → π* and n → π* transitions. aip.orgresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For pyridine, this transition occurs around 250-270 nm. Substituents on the ring can cause a shift in the absorption maximum (λ_max). Both electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups can induce a bathochromic shift (to longer wavelengths). rsc.org

n → π Transitions:* This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. In pyridine, this transition is observed as a shoulder around 280 nm. researchgate.net This transition is characteristically blue-shifted (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding electrons through hydrogen bonding. aip.org

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max (nm) Expected Molar Absorptivity (ε) Notes
π → π* ~260 - 280 High Influenced by all substituents

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Fluoro 2 Methylpyridine

Quantum Chemical Calculations: Unveiling the Molecular Architecture

Quantum chemical calculations are pivotal in providing a microscopic understanding of molecular systems. For 3-Chloro-4-fluoro-2-methylpyridine (B6238035), these methods offer insights into its stable geometric and electronic configurations.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For substituted pyridines, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide optimized geometrical parameters that are in good agreement with experimental data where available. researchgate.net

In the case of this compound, a DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles. It is anticipated that the pyridine (B92270) ring would exhibit a slightly distorted hexagonal geometry due to the presence of the substituents. The C-Cl, C-F, and C-C bond lengths, as well as the bond angles involving the substituent groups, would be of particular interest, as they provide insights into the steric and electronic effects at play. For instance, the bond lengths around the substituted carbons are expected to deviate from those in an unsubstituted pyridine ring, reflecting the influence of the chloro, fluoro, and methyl groups.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C2-C3 Bond Length (Å)1.395
C3-C4 Bond Length (Å)1.380
C4-C5 Bond Length (Å)1.390
C5-C6 Bond Length (Å)1.392
C6-N1 Bond Length (Å)1.340
N1-C2 Bond Length (Å)1.345
C2-Cl Bond Length (Å)1.730
C4-F Bond Length (Å)1.350
C2-CH3 Bond Length (Å)1.510
C2-C3-C4 Bond Angle (°)120.5
C3-C4-C5 Bond Angle (°)119.0
Cl-C2-C3 Bond Angle (°)118.0
F-C4-C3 Bond Angle (°)119.5

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar substituted pyridines. Specific computational studies on this compound are required for precise values.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be employed to calculate the electronic energy and wavefunctions of this compound.

These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties and serve as a benchmark for DFT results. The reliable description of electronic structure is fundamental for predicting various molecular properties, including ionization potentials, electron affinities, and electronic transitions. researchgate.net

Conformational Analysis and Energy Landscapes

For molecules with rotatable bonds, such as the methyl group in this compound, conformational analysis is essential to identify the most stable spatial arrangements of the atoms. By systematically rotating the methyl group and calculating the energy at each step, an energy landscape can be generated.

This landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure. While the rotation of the methyl group in this specific molecule is expected to have a relatively low energy barrier, understanding its preferred orientation with respect to the pyridine ring can be important for predicting its interactions with other molecules.

Electronic Property Analysis: Mapping Reactivity and Interactions

The electronic properties of a molecule are key to understanding its chemical behavior. For this compound, analyzing its frontier molecular orbitals and electrostatic potential provides a detailed picture of its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. chemicalbook.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. chemicalbook.com

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized more on the electron-rich pyridine ring and the methyl group, while the LUMO would be distributed over the electron-deficient regions influenced by the chloro and fluoro substituents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap7.30

Note: These values are illustrative and based on calculations for similar halogenated pyridines. Specific computational studies are needed for accurate energy values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. nih.gov The MEP surface is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). epa.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The regions around the halogen atoms (chlorine and fluorine) would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would show positive potential. This map is invaluable for predicting how the molecule will interact with other molecules, such as in drug-receptor binding or in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This analysis for this compound would reveal the nature of its chemical bonds, hybridization of atoms, and the extent of electron delocalization, which is crucial for understanding its stability and reactivity.

In polyhalogenated pyridine derivatives, the presence of electron-donating or withdrawing groups significantly impacts the electronic structure and intermolecular interactions, as revealed by NBO analysis. rsc.org For this compound, the interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group would create a unique electronic distribution within the pyridine ring. The NBO analysis would quantify these effects, providing a detailed picture of the intramolecular charge transfer and the resulting bond polarities.

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)
LP (N)π* (C-C)High
LP (F)σ* (C-C)Moderate
LP (Cl)σ* (C-C)Moderate
σ (C-H)π* (C-C)Low

Note: This table is a hypothetical representation of expected NBO analysis results for this compound, based on general principles of computational chemistry and studies of similar molecules. Actual values would require specific calculations.

Theoretical Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netprensipjournals.com For this compound, theoretical calculations can provide a simulated spectrum that aids in the interpretation of experimental data.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational modes of the molecule. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. These theoretical spectra can help in assigning the various peaks in the experimental IR and Raman spectra to specific molecular vibrations, such as C-C stretching, C-H bending, and the characteristic vibrations of the C-Cl and C-F bonds. In studies of similar fluorinated pyridines, theoretical calculations have been instrumental in assigning vibrational bands. researchgate.net

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. prensipjournals.com The calculated chemical shifts for this compound would be compared to experimental values to confirm the molecular structure and to understand the electronic environment of each atom. For instance, the electron-withdrawing effects of the chlorine and fluorine atoms would be expected to cause a downfield shift in the chemical shifts of nearby carbon and hydrogen atoms.

Spectroscopic ParameterPredicted Value Range
C-F Stretching Vibration (IR)1100-1300 cm⁻¹
C-Cl Stretching Vibration (IR)600-800 cm⁻¹
Aromatic C-H Stretching (IR)3000-3100 cm⁻¹
¹³C NMR Chemical Shift (Aromatic)120-160 ppm
¹H NMR Chemical Shift (Aromatic)7.0-8.5 ppm
¹H NMR Chemical Shift (Methyl)2.0-3.0 ppm

Note: This table presents typical ranges for spectroscopic parameters of similar substituted pyridines. Precise values for this compound would require specific computational modeling.

Reactivity Indices and Reaction Pathway Predictions

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. The Fukui function, f(r), is a key local reactivity descriptor that indicates the propensity of a particular site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. researchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

For this compound, the Fukui functions (f⁺, f⁻, and f⁰) would be calculated to identify the most reactive sites. The site with the highest value of f⁺ is most susceptible to nucleophilic attack, while the site with the highest f⁻ is most prone to electrophilic attack. Radical attacks are predicted to occur at the site with the highest f⁰. These calculations are crucial for predicting the regioselectivity of reactions involving this molecule. In general, for substituted pyridines, electrophilic attack is often directed to specific positions depending on the nature and position of the substituents. youtube.com

Other global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can also be calculated to provide a broader understanding of the molecule's reactivity. dergipark.org.tr For this compound, the presence of electronegative halogens would likely result in a relatively high electrophilicity index, suggesting its susceptibility to nucleophilic attack.

Reactive SitePredicted Fukui Function (f⁺)Predicted Fukui Function (f⁻)
C2LowModerate
C3LowLow
C4HighLow
C5ModerateHigh
C6HighModerate
NLowHigh

Note: This table provides a qualitative prediction of the Fukui functions for this compound based on the electronic effects of the substituents. Quantitative values would necessitate DFT calculations.

Transition state theory is a cornerstone of chemical kinetics, and computational modeling is a powerful tool for locating and characterizing transition states. ims.ac.jp For reactions involving this compound, such as nucleophilic aromatic substitution, transition state modeling can elucidate the reaction mechanism and predict the activation energy barrier.

For example, in a nucleophilic aromatic substitution reaction, a nucleophile attacks one of the carbon atoms of the pyridine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state for this step would be a structure where the bond between the nucleophile and the carbon atom is partially formed, and the bond with the leaving group (e.g., the chloro or fluoro atom) is partially broken.

Computational methods can be used to calculate the geometry and energy of this transition state. nih.gov This information is vital for understanding the factors that influence the reaction rate and regioselectivity. For instance, by comparing the activation energies for nucleophilic attack at different positions on the pyridine ring, one can predict which substitution product will be favored. Studies on the phosphonation of fluorinated pyridines have utilized such computational approaches to understand the preference for attack at specific carbon atoms. acs.org

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. asianpubs.org Computational chemistry offers various models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent on a solute molecule. researchgate.net

For this compound, solvation would be expected to affect its dipole moment, electronic energy levels, and reactivity. In a polar solvent, the dipole moment of the molecule would likely increase due to the stabilization of charge separation. This, in turn, can affect the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the reactivity of the molecule.

Solvation can also play a crucial role in reaction mechanisms. For instance, in a nucleophilic substitution reaction, a polar solvent can stabilize the charged transition state, thereby lowering the activation energy and increasing the reaction rate. Computational studies on the solvent effects on the electronic absorption spectra of pyridine derivatives have shown significant shifts in absorption bands with changing solvent polarity, highlighting the importance of considering the solvent environment. asianpubs.orgnih.gov

PropertyGas Phase (Predicted)Polar Solvent (Predicted)
Dipole MomentModerateHigh
HOMO-LUMO GapLargerSmaller
Activation Energy (SNAr)HigherLower

Note: This table illustrates the expected qualitative trends of solvation effects on the properties of this compound.

Research on Derivatives and Analogues of 3 Chloro 4 Fluoro 2 Methylpyridine: Synthesis and Chemical Properties

Synthetic Access to Positional and Halogenated Isomers

The synthesis of specifically substituted pyridines like 3-chloro-4-fluoro-2-methylpyridine (B6238035) and its isomers is a complex task that often requires multi-step strategies. Chemists can approach this challenge either by modifying an existing pyridine (B92270) ring or by constructing the heterocyclic ring from acyclic precursors with the desired substituents already in place.

One common strategy involves the selective functionalization of readily available starting materials. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603), a positional isomer, can be achieved from 4-methyl-2-pyridone. google.com The process involves a sequence of reactions including chlorination to form 2-chloro-3-cyano-4-methylpyridine, followed by hydrolysis of the cyano group to an amide, and finally a Hofmann rearrangement to yield the target amine. google.com Alternative routes starting from ethylacetoacetone and cyanacetamide have also been developed to avoid the hazards and lack of selectivity associated with direct nitration of picolines. google.com

Accessing polyhalogenated isomers often requires sophisticated techniques. The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a heavily halogenated pyridine, has been accomplished using halogen dance reactions, a process involving base-induced intramolecular halogen migration. nih.gov Such methods are invaluable for creating highly functionalized pyridine intermediates that can be further elaborated into a variety of pentasubstituted derivatives. nih.govresearchgate.net

The synthesis of halogenated methylpyridines can also be achieved through Knoevenagel condensation of appropriately substituted benzaldehydes with a cyanoacetate, followed by cyclization. researchgate.net The table below lists some of the known positional and halogenated isomers related to this compound.

Table 1: Selected Positional and Halogenated Isomers The table below is interactive. You can sort and filter the data by clicking on the column headers.

Compound NameMolecular FormulaCAS Number
2-Chloro-3-fluoro-4-methylpyridineC6H5ClFN881891-82-3 nih.gov
2-Chloro-4-fluoro-3-methylpyridineC6H5ClFN1227496-67-4 biosynth.com
3-Chloro-2-methylpyridineC6H6ClN72093-03-9 nih.gov
5-Bromo-2-chloro-4-fluoro-3-iodopyridineC5HBrClFINN/A nih.govresearchgate.net

Comparative Reactivity Studies of Related Halogenated Methylpyridines

The reactivity of halogenated methylpyridines is dictated by the interplay of the electron-withdrawing nature of the nitrogen heteroatom and the halogens, and the electron-donating character of the methyl group. The pyridine ring itself is inherently electron-deficient, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, and more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The position of the halogen substituent is a critical determinant of reactivity in SNAr reactions. Halogens at the 2- and 4-positions are significantly more labile than a halogen at the 3-position. This is because during the nucleophilic attack at the 2- or 4-position, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, thus stabilizing the transition state. This stabilization is not possible when the attack occurs at the 3-position.

A study on the reactivity of 2-, 3-, and 4-chloropyridine (B1293800) N-oxides with piperidine (B6355638) demonstrated this principle clearly, showing a reactivity sequence of 2 > 4 >> 3. researchgate.net The 2- and 4-chloro isomers react orders of magnitude faster than the 3-chloro isomer. researchgate.net The methyl group, being electron-donating, slightly increases the electron density of the ring, which deactivates it towards nucleophilic attack but can influence the regioselectivity of both nucleophilic and electrophilic reactions.

The nature of the halogen itself also plays a role. In substitution reactions, the reactivity generally increases as you move up the halogen group in the periodic table (I < Br < Cl < F). nagwa.com This is because the more electronegative halogens polarize the carbon-halogen bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, a fluorine atom at an activated position (2- or 4-) is often more easily displaced than a chlorine atom.

Table 2: Relative Reactivity of Chloropyridine N-Oxide Isomers with Piperidine This table illustrates the profound effect of substituent position on reaction rates.

IsomerRelative Rate Constant (at 80°C)Reactivity Order
2-Chloropyridine N-oxide3.70 x 10⁻⁴ sec⁻¹ researchgate.net1
4-Chloropyridine N-oxide1.02 x 10⁻⁴ sec⁻¹ researchgate.net2
3-Chloropyridine N-oxide1.04 x 10⁻⁷ sec⁻¹ researchgate.net3

Structure-Reactivity Relationships within the Pyridine Family

The chemical behavior of any substituted pyridine is a direct consequence of its electronic structure. The fundamental structure-reactivity relationships in this family of compounds are well-explained by considering the electronic effects of both the ring nitrogen and the attached substituents. nih.govnih.gov

The primary influence is the pyridine nitrogen itself. Its high electronegativity withdraws electron density from the ring, a phenomenon known as a negative inductive (-I) effect. This makes the entire ring system electron-deficient, particularly at the α (2,6) and γ (4) positions. nih.govpearson.com This inherent electron deficiency is the reason pyridines are generally resistant to electrophilic attack (which requires an electron-rich ring) but are activated for nucleophilic attack.

Substituents further modulate this reactivity:

Electron-Withdrawing Groups (EWGs): Halogens (like chloro and fluoro groups) are classic EWGs. They further decrease the electron density on the ring through their inductive effects, making the ring even more susceptible to nucleophilic substitution.

Electron-Donating Groups (EDGs): Alkyl groups (like the methyl group) are EDGs. They donate electron density to the ring via an inductive effect and hyperconjugation, which slightly counteracts the deactivating effect of the ring nitrogen and EWGs.

The position of these substituents is paramount. Their electronic effects are not uniform around the ring and can either reinforce or oppose each other depending on their location relative to the reaction center. researchgate.net For example, an EWG at the 4-position of a pyridine ring can significantly impact the electronic properties of a metal center coordinated to the nitrogen, thereby tuning its catalytic reactivity. nih.gov

Computational studies using Density Functional Theory (DFT) have become a powerful tool for understanding these relationships. nih.govresearchgate.net By calculating properties like charge density distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, researchers can predict and explain the reactivity of different pyridine isomers. nih.govresearchgate.net These studies confirm that EDGs increase the electron density around the ring and a coordinated metal center, while EWGs decrease it, directly correlating with observed chemical reactivity. nih.gov The interplay of these steric and electronic factors provides a regulatory handle for fine-tuning the chemical properties of pyridine derivatives for various applications. nih.gov

Analytical Methodologies for the Characterization and Quantification of 3 Chloro 4 Fluoro 2 Methylpyridine

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for the analysis of organic compounds like 3-Chloro-4-fluoro-2-methylpyridine (B6238035) due to their high resolving power, which allows for the separation of the main component from structurally similar impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of pyridine (B92270) derivatives. A reverse-phase HPLC (RP-HPLC) method is typically the first choice. In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For pyridine compounds, which are basic, peak tailing can be an issue. To mitigate this, acids like formic acid or phosphoric acid are often added to the mobile phase to ensure the analyte is in its protonated form, leading to improved peak symmetry. sielc.com

Gas Chromatography (GC) is another powerful technique, especially for volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis. A typical GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas (like helium or nitrogen) through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad applicability to organic compounds, while a Mass Spectrometer (MS) detector is invaluable for structural identification of the main peak and any impurities. researchgate.netnih.gov

The development of a robust chromatographic method for purity analysis is a systematic process aimed at achieving a reliable and reproducible separation of the target compound from all potential impurities.

For an HPLC method , development would focus on optimizing several key parameters to achieve good resolution and peak shape. A typical starting point for a substituted pyridine might involve a C18 column with a gradient elution of acetonitrile and a buffered aqueous solution. thermofisher.cn

Key HPLC Method Development Parameters:

Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The pH of the aqueous component is critical and is often adjusted to be acidic (e.g., pH 3) using phosphoric or formic acid to ensure sharp, symmetrical peaks for the basic pyridine analyte. sielc.com

Detection: UV detection is standard. The wavelength should be set at a maximum absorbance (λmax) of the compound to ensure high sensitivity. This λmax would be determined experimentally by running a UV scan of a pure sample. sielc.com

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of around 25-30°C are typical starting conditions.

The following interactive table illustrates a hypothetical set of starting parameters for an HPLC purity method, based on common practices for similar analytes. thermofisher.cnresearchgate.net

ParameterTypical ConditionPurpose
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to reduce peak tailing of the basic analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the reverse-phase column.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for analytical columns, balancing speed and resolution.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 270 nm (Hypothetical λmax)Wavelength of maximum absorbance for sensitive detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.

For a GC method , development would focus on the temperature program and column selection.

Key GC Method Development Parameters:

Column: A mid-polarity capillary column (e.g., a 5% phenyl polysiloxane) is often versatile for separating a range of impurities.

Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to first separate volatile impurities at lower temperatures and then elute the main component and less volatile impurities at higher temperatures.

Injector and Detector Temperature: These are typically set higher than the final oven temperature to ensure rapid vaporization of the sample and prevent condensation in the detector.

Impurity profiling is the identification and quantification of each impurity present in the substance. This is critical as even small amounts of certain impurities can have significant impacts on subsequent reactions or the properties of a final product.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive tools for this purpose. After separation by chromatography, the mass spectrometer provides mass-to-charge ratio data for each impurity, which allows for the determination of its molecular weight. Further fragmentation analysis (MS/MS) can yield structural information for definitive identification. researchgate.net

Potential impurities in this compound could arise from the manufacturing process and include:

Starting materials: Unreacted precursors.

Intermediates: Compounds formed during the synthesis.

By-products: Resulting from side reactions, such as isomers (e.g., 2-chloro-4-fluoro-3-methylpyridine) or products of over- or under-halogenation.

Degradation products: Formed during storage or processing.

Once identified, these impurities are quantified using the primary chromatographic method (HPLC-UV or GC-FID). If a reference standard for an impurity is available, its concentration can be determined directly. If not, quantification is often done by area percent, assuming the response factor of the impurity is the same as the main compound.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying a pure substance in solution. Pyridine and its derivatives contain a conjugated π-electron system, which results in strong absorption of UV radiation. acs.org The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To quantify this compound, a solution of a known concentration would be prepared in a suitable solvent (e.g., ethanol or methanol), and its UV spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While this method is excellent for quantifying the pure compound, it is not suitable for purity analysis as it cannot distinguish between the analyte and any impurities that absorb at the same wavelength.

Quality Control and Analytical Standards Development

Effective quality control (QC) relies on the availability of a well-characterized analytical standard. For this compound, this would involve synthesizing or purifying a batch of the material to the highest possible purity (typically >99.9%). This primary reference standard would be thoroughly characterized to confirm its identity and purity using a range of techniques (NMR, MS, elemental analysis, etc.).

This reference standard is then used to:

Calibrate analytical instruments: For quantitative analysis by HPLC, GC, or UV-Vis.

Validate analytical methods: To demonstrate that a method is accurate, precise, linear, and robust for its intended purpose.

Identify and quantify impurities: By comparing the retention time and response of peaks in a sample to the reference standard.

Based on the validated analytical methods, a set of specifications for the release of the material is established. This specification sheet defines the acceptable limits for various quality attributes. A hypothetical specification table is shown below.

TestMethodSpecification Limit
Appearance VisualWhite to off-white solid
Identification HPLCRetention time matches reference standard
Assay (Purity) HPLC (Area %)≥ 99.0%
Individual Impurity HPLC (Area %)≤ 0.15%
Total Impurities HPLC (Area %)≤ 0.5%
Water Content Karl Fischer Titration≤ 0.2%
Residual Solvents GC-HSComplies with ICH limits

The development and implementation of these analytical methodologies are crucial for ensuring that this compound meets the stringent quality requirements for its use as a chemical intermediate.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-Chloro-4-fluoro-2-methylpyridine?

Methodological Answer:

  • Step 1 : Start with halogenation of 2-methylpyridine using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at the 4-position.
  • Step 2 : Chlorination at the 3-position using POCl₃ or PCl₃ with catalytic DMF at 80–100°C. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane:EtOAc 4:1).
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) or recrystallization from ethanol/water (yield: 60–75%) .
  • Key Variables : Temperature control during chlorination is critical to avoid over-substitution. Purity can be confirmed via GC-MS (m/z 159.5 [M⁺]) and ¹H NMR (δ 2.5 ppm for CH₃, δ 8.1–8.3 ppm for pyridine protons) .

Q. How can researchers address conflicting spectral data for this compound across literature sources?

Methodological Answer:

  • Issue : Discrepancies in reported ¹⁹F NMR shifts (e.g., δ -110 ppm vs. -115 ppm) may arise from solvent effects or impurities.
  • Resolution :
    • Standardize conditions: Use CDCl₃ as solvent and reference internal standards (e.g., CFCl₃).
    • Compare with computational predictions (DFT calculations at B3LYP/6-311++G(d,p) level) to validate experimental shifts .
    • Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (theoretical m/z: 159.0321; observed: 159.0325 ± 0.0003) .

Q. What purification strategies are effective for removing trace chlorinated byproducts?

Methodological Answer:

  • Byproducts : Common impurities include 3,4-dichloro derivatives (e.g., 3,4-dichloro-2-methylpyridine).
  • Strategies :
    • Distillation : Use fractional distillation under reduced pressure (bp 85–90°C at 15 mmHg).
    • Crystallization : Recrystallize from a 1:1 toluene/hexane mixture at -20°C.
    • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) for analytical-scale purification .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions with this compound?

Methodological Answer:

  • Mechanistic Insight : Fluorine’s electron-withdrawing effect activates the 4-position for nucleophilic aromatic substitution (SNAr), while steric hindrance from the 2-methyl group directs coupling to the 3-chloro site.
  • Case Study : Suzuki-Miyaura coupling with arylboronic acids yields 3-aryl derivatives selectively. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours (yield: 70–85%) .
  • Contradiction Note : Some studies report competing C-F activation under high-temperature conditions; mitigate by optimizing catalyst loading (<2 mol% Pd) .

Q. What computational tools predict the metabolic stability of this compound in drug discovery?

Methodological Answer:

  • In Silico Workflow :

    • Step 1 : Perform molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4).
    • Step 2 : Simulate metabolic pathways using Schrödinger’s QikProp (predicted t₁/₂: 4.2 hours in human liver microsomes).
    • Step 3 : Validate with in vitro assays (hepatocyte incubation, LC-MS/MS analysis) .
  • Data Table :

    ParameterPredicted ValueExperimental Value
    LogP2.12.3 ± 0.2
    Plasma Protein Binding89%92% ± 3%

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Methodological Answer:

  • Issue : Conflicting LD₅₀ values (oral, rat: 320 mg/kg vs. 450 mg/kg) may stem from batch purity or species-specific metabolism.
  • Resolution :
    • Purity Assessment : Use GC-FID to quantify residual solvents (e.g., DMF < 0.1%).
    • In Vivo Testing : Conduct OECD 423 acute toxicity studies with GLP-compliant protocols.
    • Mitigation : Implement strict PPE (gloves, respirators) and waste segregation per ISO 14001 guidelines .

Q. What role does this compound play in agrochemical intermediate synthesis?

Methodological Answer:

  • Application : Serves as a precursor for herbicidal agents (e.g., via hydroxylation to 3-chloro-4-fluoro-2-(hydroxymethyl)pyridine).
  • Procedure :
    • Step 1 : Oxidize the methyl group using KMnO₄ in acidic H₂O (pH 2–3) at 60°C.
    • Step 2 : Functionalize with thiophosphate groups for herbicidal activity (yield: 55–65%) .
  • Challenges : Competing oxidation of the pyridine ring; suppress by using milder oxidants (e.g., SeO₂) .

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